molecular formula C9H9N3 B8630707 2-(3-methyl-1H-pyrazol-1-yl)pyridine

2-(3-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B8630707
M. Wt: 159.19 g/mol
InChI Key: IFUCYZDWJZBOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-1H-pyrazol-1-yl)pyridine (CAS 1249363-94-7) is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.22 g/mol . It is part of the pyrazolyl-pyridine family of compounds, which are prominent in coordination chemistry and are frequently investigated for their utility as building blocks in the synthesis of more complex molecules and as ligands for transition metal catalysts . The compound is supplied as a powder and should be stored at room temperature . As a research chemical, it is intended for use in laboratory settings only. Researchers are strongly advised to consult the Safety Data Sheet prior to use and handle the material with appropriate precautions .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(3-methylpyrazol-1-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h2-7H,1H3

InChI Key

IFUCYZDWJZBOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Hydrazinopyridine and α,β-Unsaturated Carbonyl Compounds

The most widely reported method involves cyclizing 2-hydrazinopyridine with α,β-unsaturated carbonyl compounds, such as methyl acrylate or acetylacetone, to form the pyrazole ring. For example, reacting 2-hydrazinopyridine with methyl methacrylate in ethanol at 50°C in the presence of sodium ethoxide yields 2-(3-methyl-1H-pyrazol-1-yl)pyridine via a pyrazolidinone intermediate. This method typically achieves 60–70% yield after purification by column chromatography.

Mechanistic Insight :
The reaction proceeds through a conjugate addition-elimination mechanism, where the hydrazine attacks the β-carbon of the acrylate, followed by intramolecular cyclization and dehydration. The methyl group at the pyrazole’s 3-position originates from the acrylate’s ester moiety.

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates compared to protic solvents. Tributylamine or potassium carbonate as bases improves yields to 75–82% by minimizing side reactions such as over-alkylation.

Transition Metal-Catalyzed Coupling

Copper-Mediated Ullmann Coupling

Copper(I) oxide in dimethyl sulfoxide (DMSO) at 120°C facilitates coupling between 2-iodopyridine and 3-methyl-1H-pyrazole, achieving 45–55% yield. This method avoids expensive palladium catalysts but requires longer reaction times (24–48 hours).

Post-Synthetic Modifications

Methylation of Pyrazole Precursors

Introducing the methyl group after pyrazole formation offers flexibility. Treating 2-(1H-pyrazol-1-yl)pyridine with methyl iodide and potassium tert-butoxide in tetrahydrofuran (THF) at 0°C selectively methylates the pyrazole’s 3-position, yielding 65–70% product.

Decarboxylation of Carboxylic Acid Derivatives

A patent-pending route involves decarboxylating 2-(3-methyl-1H-pyrazole-1-carboxylic acid)pyridine using copper(II) oxide in N-methylpyrrolidone (NMP) at 140°C, achieving 80% yield. This method bypasses intermediate purification steps, enhancing scalability.

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Hydrazine cyclizationNaOEt, ethanol, 50°C60–70High regioselectivityRequires toxic hydrazine derivatives
Suzuki couplingPd(PPh₃)₄, toluene/water, 80°C~50Modular substrate scopeCostly catalysts, boron waste
Ullmann couplingCu₂O, DMSO, 120°C45–55Low-cost catalystLong reaction times
DecarboxylationCuO, NMP, 140°C80Scalable, minimal purificationHigh-temperature requirements

Industrial-Scale Considerations

Purification Techniques

Crystallization from hexane/ethyl acetate (1:3) achieves >98% purity, while silica gel chromatography remains standard for research-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(3-methyl-1H-pyrazol-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-methyl-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Structural and Spectroscopic Comparison of Selected Pyridylpyrazole Derivatives
Compound Name Substituent Positions Key NMR Signals (δ, ppm) Melting Point (°C) Reference ID
2-(3-Methyl-1H-pyrazol-1-yl)pyridine Pyridine C2, Pyrazole C3-Me 8.94 (bs, 1H), 8.51 (d, J = 3.9 Hz), 2.39 (s) Not reported
3-(3-Methyl-1H-pyrazol-1-yl)pyridine Pyridine C3, Pyrazole C3-Me 8.70–8.59 (m, 1H), 6.30 (d, J = 2.4 Hz) Not reported
2-Methyl-3-(3-Me-pyrazol-1-yl)pyridine Pyridine C2-Me, C3-Pyrazole 2.53 (s, 3H), 2.38 (s, 3H) Not reported
3-(3-Trifluoromethyl-pyrazol-1-yl)pyridine Pyridine C3, Pyrazole C3-CF3 8.05–7.98 (m, 1H), 6.79 (d, J = 2.4 Hz) 59.0–61.0
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide Pyridine C2, Propanamide chain 7.46 (dd, J = 8.3, 4.8 Hz), 6.79 (d, J = 2.4 Hz) Not reported

Key Observations :

  • Substituent Position : The position of the pyrazole on the pyridine ring (C2 vs. C3) significantly alters electronic properties. For example, 2-substituted derivatives exhibit distinct downfield shifts for pyridine protons due to anisotropic effects .
  • Methyl vs. Trifluoromethyl : The 3-trifluoromethyl group in 3-(3-CF3-pyrazol-1-yl)pyridine introduces strong electron-withdrawing effects, lowering the melting point (59–61°C) compared to methyl-substituted analogs .
  • Hybrid Systems : Derivatives like 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide incorporate additional functional groups (e.g., amides), enabling hydrogen-bonding interactions critical for crystal packing .

Q & A

Q. What are the optimal synthetic routes for 2-(3-methyl-1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The compound is commonly synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 3-bromo-1H-pyrazole derivatives with pyridine precursors under basic conditions. For example, in a copper-catalyzed Ullmann-type coupling, 3-(3-methyl-1H-pyrazol-1-yl)pyridine was synthesized using cesium carbonate (Cs₂CO₃) as a base, copper(I) bromide (CuBr) as a catalyst, and dimethyl sulfoxide (DMSO) as the solvent at 35°C for 48 hours . Key optimization parameters include:

  • Catalyst loading : 5 mol% CuBr improves yield while minimizing side reactions.
  • Solvent choice : Polar aprotic solvents like DMSO enhance reaction efficiency.
  • Temperature : Moderate heating (35–60°C) balances reaction rate and selectivity. Purification often involves extraction (e.g., dichloromethane) and column chromatography (e.g., ethyl acetate/hexane gradients) .

Comparative Table: Synthesis Routes

MethodCatalyst/BaseSolventYieldReference
Ullmann couplingCuBr, Cs₂CO₃DMSO17.9%
Nucleophilic substitutionK₂CO₃DMF~30%

Q. How can NMR spectroscopy be used to characterize this compound?

Q. How can contradictions in crystallographic data for pyridine-pyrazole derivatives be resolved?

Methodological Answer: Structural ambiguities (e.g., hydrogen bonding vs. π-stacking) require rigorous validation:

  • SHELX refinement : Use SHELXL for high-resolution small-molecule data to model hydrogen bonds (e.g., N–H⋯N interactions) .
  • Dihedral angles : Coplanarity of pyridine and pyrazole rings (e.g., 1.87° in related compounds) confirms conjugation .
  • Validation tools : Check R-factors (e.g., R = 0.045) and data-to-parameter ratios (>16:1) to avoid overfitting .

Example from : In 3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide , adjacent molecules form linear chains via N–H⋯O and N–H⋯N bonds (distance: 2.8–3.0 Å), resolved using SHELX .

Q. How does the pyridine-pyrazole motif influence coordination chemistry in ligand design?

Methodological Answer: The N-atom donors in pyridine and pyrazole enable versatile metal binding. Key considerations:

  • Chelation modes : Bidentate (N,N) coordination to transition metals (e.g., Fe³⁺, Cu²⁺) .
  • Steric effects : Methyl groups at the 3-position of pyrazole enhance steric bulk, favoring monodentate binding .
  • Electronic effects : Pyridine’s electron-withdrawing nature stabilizes low-oxidation-state metals.

Case Study: Ligands like 2,6-bis(3-methyl-1H-pyrazol-1-yl)pyridine (BD01462488) are used in catalysis due to their tunable steric/electronic profiles .

Q. What strategies address regioselectivity challenges during pyrazole-pyridine coupling?

Methodological Answer: Regioselectivity is controlled by:

  • Directing groups : Electron-withdrawing groups (e.g., –NO₂) on pyridine direct coupling to specific positions .
  • Catalytic systems : Pd/Cu bimetallic catalysts improve selectivity for 1,3-substituted pyrazoles .
  • Analytical validation : LC-MS and 2D NMR (e.g., HSQC) confirm regioisomeric purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.